molecular formula C12H7Cl2F3N4OS B2733385 3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea CAS No. 315239-48-6

3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea

Cat. No.: B2733385
CAS No.: 315239-48-6
M. Wt: 383.17
InChI Key: IGWGDAKWTZYSRO-UHFFFAOYSA-N
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Description

This urea derivative features a dichloropyrimidinyl moiety and a 4-[(trifluoromethyl)sulfanyl]phenyl group. The dichloropyrimidine core is a halopyrimidine structure, while the trifluoromethylsulfanyl (SCF₃) substituent on the phenyl ring introduces strong electron-withdrawing and lipophilic properties. Such structural features are common in agrochemicals and pharmaceuticals, where halogenation and fluorinated groups enhance stability and bioavailability .

Properties

IUPAC Name

1-(4,6-dichloropyrimidin-2-yl)-3-[4-(trifluoromethylsulfanyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F3N4OS/c13-8-5-9(14)20-10(19-8)21-11(22)18-6-1-3-7(4-2-6)23-12(15,16)17/h1-5H,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWGDAKWTZYSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC(=CC(=N2)Cl)Cl)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea typically involves the reaction of 4,6-dichloropyrimidine with 4-((trifluoromethyl)thio)aniline in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions, such as specific temperature and solvent, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced equipment. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the pyrimidine ring are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups attached to the pyrimidine ring.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit fibroblast growth factor receptor tyrosine kinases (FGFRs), which are implicated in various cancers. A study highlighted the efficacy of a related compound in inhibiting tumor growth in bladder cancer xenografts, suggesting potential for clinical applications in oncology .

Modulators of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

The compound has been investigated as a modulator of CFTR, which is crucial in the treatment of cystic fibrosis. Compounds that can enhance or correct CFTR function are vital for managing this genetic disorder. The structural characteristics of this compound may allow it to serve as a lead compound for developing new CFTR modulators .

Case Study: Antitumor Efficacy

A study investigated the antitumor efficacy of a pyrimidine derivative similar to this compound in RT112 bladder cancer models. The results indicated that treatment led to significant tumor reduction compared to controls, supporting its potential as an anticancer agent .

Safety and Toxicology Studies

Safety profiles are critical for any therapeutic agent. Preliminary toxicological assessments suggest that compounds within this chemical class exhibit manageable safety profiles, with no severe adverse effects reported in initial studies involving healthy volunteers .

Comparative Analysis with Related Compounds

Compound NameStructureKey ApplicationEfficacy
NVP-BGJ398Pyrimidin-4-yl urea derivativeAnticancer (FGFR inhibitor)Significant tumor reduction in xenografts
This compoundTarget compoundModulator of CFTR; potential anticancer agentUnder investigation

Mechanism of Action

The mechanism of action of 3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Urea Derivatives with Pyrimidine/Aryl Substituents ()

Compounds 11a–11o from Molecules (2013) share a urea backbone linked to a phenyl-thiazole-piperazine scaffold. Key comparisons:

Compound ID Substituents on Phenyl Ring Molecular Weight (g/mol) Yield (%)
Target 4-(Trifluoromethyl)sulfanyl Not reported N/A
11d 4-Trifluoromethyl 534.1 85.3
11k 4-Chloro-3-(trifluoromethyl) 568.2 88.0
11e 3-Trifluoromethyl 534.1 86.7
11b 3,5-Dichloro 534.2 83.7

Key Observations :

  • Steric effects : The dichloropyrimidine in the target may impose greater steric hindrance compared to the thiazole-piperazine in 11a–11o, affecting binding interactions .
  • Synthetic yields : Most analogs in show yields >85%, suggesting efficient synthetic routes for urea derivatives.

Urea-Based Pesticides ()

The target’s dichloropyrimidine moiety aligns with pesticidal urea derivatives like cyclosulfamuron (4,6-dimethoxy-pyrimidinyl) and teflubenzuron (3,5-dichloro-2,4-difluorophenyl).

Compound Core Structure Substituents Use
Target Dichloropyrimidinyl SCF₃-phenyl Not specified
Cyclosulfamuron Dimethoxypyrimidinyl Methoxy groups Herbicide
Teflubenzuron Dichloro-difluorophenyl Cl, F Insecticide

Comparison :

  • Halogenation : The target’s dichloropyrimidine may offer broader pesticidal activity compared to cyclosulfamuron’s methoxy groups, as chloro substituents often enhance bioactivity .
  • SCF₃ vs. CF₃ : The SCF₃ group in the target is less common in pesticides than CF₃ (e.g., in chlorfluazuron ), which could influence environmental persistence or target specificity .

Pharmaceutical Urea Derivatives ()

Sorafenib tosylate (CAS 475207-59-1), an anticancer drug, shares a urea linker and a 4-chloro-3-(trifluoromethyl)phenyl group.

Feature Target Compound Sorafenib Tosylate
Core Structure Dichloropyrimidinyl Pyridinecarboxamide
Substituents SCF₃-phenyl 4-Chloro-3-(trifluoromethyl)phenyl
Application Not reported Oncology (kinase inhibition)

Key Differences :

  • Heterocyclic core : Sorafenib’s pyridinecarboxamide may enhance hydrogen bonding vs. the target’s pyrimidine, altering target selectivity .
  • SCF₃ vs.

Research Implications and Data Gaps

  • Structural advantages : The dichloropyrimidine-SCF₃ combination in the target is unique among analogs, suggesting unexplored bioactivity.
  • Synthetic feasibility : High yields in analogs (e.g., 11k: 88%) indicate viable routes for scaling the target compound .
  • Limitations: No direct data on the target’s biological activity or stability.

Biological Activity

The compound 3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Molecular Formula : C12H9Cl2F3N4OS
  • Molecular Weight : 357.19 g/mol
  • IUPAC Name : this compound

The compound features a pyrimidine ring substituted with dichloro groups, a phenyl ring with a trifluoromethylthio group, and a urea functional group, which contribute to its unique biological properties.

Anticancer Properties

Research indicates that derivatives of pyrimidine-based ureas exhibit significant anticancer activity by targeting various signaling pathways involved in tumor growth and metastasis.

  • Mechanism of Action :
    • The compound acts as an inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases, which are implicated in several cancers including bladder cancer. In vitro studies have shown that it can effectively inhibit cell proliferation in FGFR3-overexpressing cancer cell lines .
    • It has been linked to the modulation of angiogenesis, thereby potentially reducing tumor vascularization and growth .
  • Case Studies :
    • A study involving the evaluation of similar compounds demonstrated that modifications in the urea moiety significantly enhanced the potency against various cancer cell lines, suggesting that structural optimization can lead to more effective therapeutic agents .

Pharmacological Potential

The compound's pharmacological profile suggests it may also have applications beyond oncology:

  • Cystic Fibrosis Treatment : Preliminary research indicates that compounds with similar structures can act as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR), potentially offering therapeutic benefits for cystic fibrosis patients .
  • Neuroprotective Effects : Emerging studies suggest that certain derivatives may enhance neuronal differentiation in mesenchymal stem cells (MSCs), indicating a possible role in neuroprotection and regenerative medicine .

Table 1: Biological Activity Overview

Activity TypeDescriptionReferences
AnticancerInhibition of FGFR tyrosine kinases; reduced cell proliferation ,
Cystic Fibrosis ModulationPotential CFTR modulator
NeuroprotectionInduction of neuronal differentiation in MSCs

Table 2: Structure-Activity Relationship (SAR)

Compound VariationObserved EffectReference
Urea moiety modificationIncreased anticancer potency
Trifluoromethyl substitutionEnhanced selectivity for FGFR

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